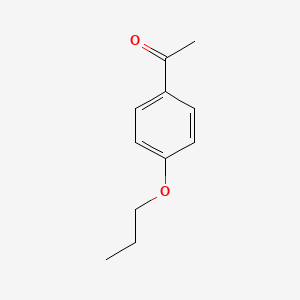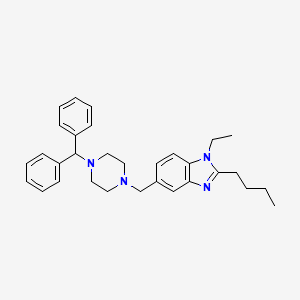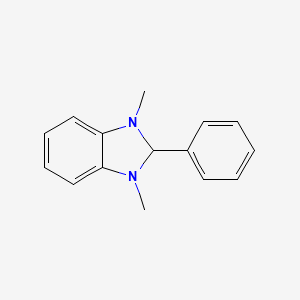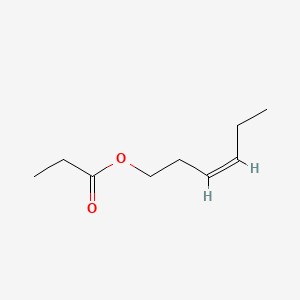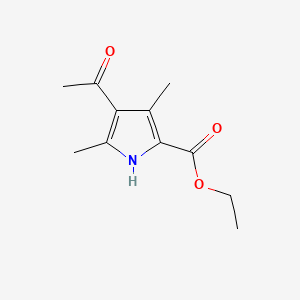
4-acétyl-3,5-diméthyl-1H-pyrrole-2-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a reagent used in the synthesis of a diacetylenic bilirubin . It has a molecular weight of 209.2417 .
Synthesis Analysis
The synthetic process for a similar compound started with a Knorr’s reaction and the production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate; alkylation with ethyl chloroacetate by K2CO3 in dimethylformamide produced the related N-ethyl carboxylate pyrrole .Molecular Structure Analysis
The molecular structure of ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can be represented by the formula C11H15NO3 .Chemical Reactions Analysis
The reaction of similar compounds with thioglycolic acid in toluene, DMF, or AcOH at reflux with or without the addition of ZnCl2, as well as under microwave irradiation, had an unusual pathway leading to the formation of ethyl 3,5-dimethyl-4-(5-oxo-1,3-oxathiolan-2-yl)-1H-pyrrole-2-carboxylate exclusively .Physical And Chemical Properties Analysis
The melting point of a similar compound, 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, is 87 °C .Applications De Recherche Scientifique
Synthèse des azométhines
Les azométhines, ou bases de Schiff, sont des composés avec un groupe fonctionnel qui contient une double liaison carbone-azote avec l'atome d'azote relié à un groupe aryle ou alkyle - mais pas à l'hydrogène. Le 4-acétyl-3,5-diméthyl-1H-pyrrole-2-carboxylate d'éthyle sert de matière première pour la synthèse de diverses azométhines. Ces composés ont montré un potentiel dans les produits pharmaceutiques en raison de leur activité biologique, en particulier contre les bactéries Gram-positives .
Agents antimicrobiens
Les dérivés du this compound ont été trouvés pour présenter une activité antibactérienne significative. Cela les rend précieux dans le développement de nouveaux agents antimicrobiens, en particulier face à la résistance croissante aux antibiotiques .
Synthèse organique
Ce composé est utilisé en synthèse organique comme élément constitutif pour créer des molécules plus complexes. Sa réactivité permet la formation de divers composés hétérocycliques fonctionnalisés, qui sont présents dans de nombreux produits naturels et pharmaceutiques .
Thermochimie en phase condensée
Les données thermochimiques du composé peuvent être utilisées dans des études de thermochimie en phase condensée. Cela comprend la compréhension de son comportement et de sa stabilité à différentes températures et conditions, ce qui est crucial pour les applications industrielles .
Énergétique ionique en phase gazeuse
La recherche sur l'énergétique ionique en phase gazeuse du this compound peut fournir des informations sur ses processus d'ionisation. Ceci est important pour les applications de spectrométrie de masse et pour comprendre le rôle du composé dans la chimie atmosphérique .
Chimie computationnelle
Les études de théorie de la fonctionnelle de la densité (DFT) sur les dérivés du this compound aident à prédire les propriétés et la réactivité de ces composés. De telles analyses computationnelles sont essentielles pour la conception de nouveaux matériaux et médicaments .
Études de photodécomposition
Le comportement de photodécomposition des composés pyrroliques apparentés peut être étudié pour comprendre la stabilité et les voies de dégradation du this compound. Cela a des implications pour la chimie environnementale et la photostabilité dans les sciences des matériaux .
Recherche sur les composés hétérocycliques
En tant que pyrrole polysubstitué, ce composé est d'intérêt dans la recherche sur les composés hétérocycliques. Les hétérocycles sont une partie importante de nombreux produits pharmaceutiques et produits naturels, ce qui rend les dérivés de ce composé précieux pour la chimie médicinale .
Mécanisme D'action
Mode of Action
It’s suggested that the carbonyl carbon and beta-carbon of its structure may be prone to nucleophilic attack, leading to the formation of various heterocyclic compounds .
Biochemical Pathways
The biochemical pathways affected by ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is currently unknown
Safety and Hazards
Orientations Futures
The obtained azomethines were found to be effective only against Gram-positive bacteria, whereas ethyl 4-{(E)-[(4-chlorophenyl)imino]-methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate exhibited the highest antibacterial activity . This suggests that the introduction of pyrazole fragment into the azomethine molecule can significantly expand the biological activity spectrum of the target compounds .
Propriétés
IUPAC Name |
ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-5-15-11(14)10-6(2)9(8(4)13)7(3)12-10/h12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRDOFWBPAZOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178566 | |
| Record name | Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2386-26-7 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2386-26-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL-4-ACETYL-3,5-DIMETHYLPYRROLE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVH7P0EOA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key structural feature of ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate?
A1: The crystal structure analysis of ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate reveals that the molecules form dimers through strong hydrogen bonding. [] This bonding occurs between the nitrogen atom (N) of the pyrrole ring in one molecule and the carbonyl oxygen atom (O) of the carboxylate group in an adjacent molecule. [] This interaction is characterized by an N⋯O distance of 2.861 (2) A and an N—H⋯O angle of 168 (2)°. [] These dimers are further connected through C—H⋯π interactions, with an H⋯π distance of 3.04 A, creating a network within the crystal structure. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine](/img/structure/B1580574.png)

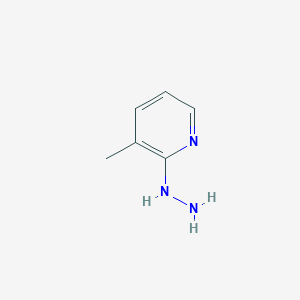

![Dibenzo[f,h]quinoxaline](/img/structure/B1580581.png)
![N-[(Benzyloxy)carbonyl]norvaline](/img/structure/B1580583.png)

